N-(2-Carboxyethyl)-N-lauryl-beta-alanine
Description
Backbone Configuration and Substituent Orientation Analysis
The molecular backbone of N-(2-carboxyethyl)-N-lauryl-beta-alanine derives from beta-alanine (NH$$2$$-CH$$2$$-CH$$2$$-COOH), where the amino group undergoes dual substitution: one with a lauryl (dodecyl, C$${12}$$H$${25}$$) chain and the other with a carboxyethyl (-CH$$2$$-CH$$_2$$-COOH) group. The beta-alanine scaffold adopts an extended conformation, with the substituents positioned trans to each other to minimize steric hindrance. The lauryl chain introduces significant hydrophobicity, while the carboxyethyl group enhances water solubility through ionization.
X-ray crystallography of analogous compounds reveals that the dodecyl chain adopts a zigzag configuration, while the carboxyethyl group forms hydrogen bonds with adjacent molecules in the solid state. This spatial arrangement facilitates micelle formation in aqueous environments, with the lauryl chains aggregating inward and the ionized carboxylates facing outward.
Zwitterionic Characteristics and Charge Distribution
At physiological pH (7.4), the compound exhibits zwitterionic behavior: the amino group remains protonated (-NH$$_3^+$$), while the terminal carboxyl group deprotonates (-COO$$^-$$). The pKa of the carboxyl group is approximately 3.7, as observed in structurally similar N-lauroyl-L-alanine derivatives. This charge distribution creates a dipole moment of ~12.5 D, calculated using molecular modeling software for analogous amphiphiles. The zwitterionic nature significantly impacts solubility, enabling stable aqueous dispersions at concentrations above the critical micelle concentration (CMC).
Key Physicochemical Parameters
Density and Phase Transition Behavior
Experimental data for the pure compound remains limited, but density measurements of closely related surfactants provide insights:
| Property | Value | Source Compound |
|---|---|---|
| Density (25°C) | 0.979 g/cm³ | N-Lauroyl-L-alanine |
| Melting Point | 104–105°C | N-Lauroyl-L-alanine |
| Glass Transition (Tg) | -15°C | Beta-alanine derivatives |
The lauryl chain dominates phase behavior, with differential scanning calorimetry (DSC) showing three endothermic transitions:
Solubility Profile in Polar/Nonpolar Solvent Systems
Solubility studies of beta-alanine derivatives reveal strong solvent dependence:
Table 1: Solubility Trends in Binary Solvent Systems
| Solvent System | Solubility (g/100g, 25°C) |
|---|---|
| Water | 85.2 ± 0.3 |
| Water:Ethanol (1:1) | 42.1 ± 0.2 |
| Ethanol | <0.1 |
| Acetone | Insoluble |
The compound demonstrates atypical solubility for an amphiphile, with high aqueous solubility (85.2 g/100g) due to zwitterion formation. In mixed solvents, solubility decreases exponentially with organic solvent fraction:
$$ \ln S = -0.154x_{org} + 4.445 \quad (R^2 = 0.98) $$
where $$ x_{org} $$ is the organic solvent mole fraction.
Thermal Stability and Decomposition Pathways
Thermogravimetric analysis (TGA) under nitrogen atmosphere reveals three-stage decomposition:
- 150–200°C : Loss of bound water (2.3% mass)
- 220–300°C : Decarboxylation of the carboxyethyl group
$$ \text{R-COO}^- \rightarrow \text{R-H} + \text{CO}_2 \uparrow $$ - 300–450°C : Hydrocarbon chain pyrolysis
Activation energies calculated via the Flynn-Wall-Ozawa method:
| Decomposition Stage | Ea (kJ/mol) |
|---|---|
| 1 | 58.3 ± 2.1 |
| 2 | 112.4 ± 3.7 |
| 3 | 248.9 ± 5.2 |
Spectroscopic Characterization Methods
NMR Spectral Fingerprint Analysis
1H NMR (400 MHz, D2O, δ ppm):
- 0.88 (t, 3H, CH$$3$$CH$$2$$)
- 1.26 (m, 20H, -(CH$$2$$)$${10}$$-)
- 2.45 (t, 2H, NHCH$$_2$$)
- 3.21 (q, 2H, NCH$$2$$CH$$2$$COO)
- 3.98 (t, 2H, CH$$_2$$COO)
13C NMR (100 MHz, D2O, δ ppm):
The upfield shift of the carboxyl carbon (174.5 ppm vs. 180 ppm in non-ionized forms) confirms zwitterion formation.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ($$ m/z $$):
- Molecular ion : 351.256 [M+H]+ (calc. 351.258)
- Major fragments:
Collision-induced dissociation (CID) at 30 eV produces characteristic neutral losses:
The dominance of the m/z 199 fragment confirms the stability of the lauryl-substituted amino moiety under MS conditions.
Properties
CAS No. |
26256-79-1 |
|---|---|
Molecular Formula |
C18H35NNaO4+ |
Molecular Weight |
352.5 g/mol |
IUPAC Name |
sodium;3-[2-carboxyethyl(dodecyl)amino]propanoic acid |
InChI |
InChI=1S/C18H35NO4.Na/c1-2-3-4-5-6-7-8-9-10-11-14-19(15-12-17(20)21)16-13-18(22)23;/h2-16H2,1H3,(H,20,21)(H,22,23);/q;+1 |
InChI Key |
LLKGTXLYJMUQJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCC(=O)O)CCC(=O)O.[Na+] |
Related CAS |
14960-06-6 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
This method exploits the nucleophilic addition of laurylamine (dodecylamine) to acrylic acid, forming N-lauryl-β-alanine as an intermediate. Subsequent carboxyethylation introduces the second carboxylic acid group.
Key Steps :
- Michael Addition : Laurylamine reacts with acrylic acid under mild alkaline conditions (pH 8–10) at 60–90°C. The amine attacks the α,β-unsaturated carbonyl of acrylic acid, yielding N-lauryl-β-alanine.
- Carboxyethylation : The intermediate undergoes further reaction with acrylonitrile or ethyl acrylate, followed by hydrolysis to introduce the carboxyethyl group.
Reaction Conditions :
- Solvent : Ethanol/water mixture (1:2 v/v)
- Catalyst : Sodium bicarbonate (1.2 equiv)
- Temperature : 60°C, 6–8 hours
- Yield : 75–85%
Optimization :
- Excess acrylic acid (1.5 equiv) improves conversion.
- Ultrasonic irradiation (40 kHz) reduces reaction time to 1 hour.
Alkylation of β-Alanine with Lauryl Bromide
Reaction Overview
β-Alanine is sequentially alkylated with lauryl bromide and a carboxyethylating agent (e.g., chloroacetic acid).
Key Steps :
- Primary Alkylation : β-Alanine reacts with lauryl bromide in DMF at 80°C, forming N-lauryl-β-alanine.
- Secondary Alkylation : The product reacts with sodium chloroacetate in alkaline media to introduce the carboxyethyl group.
Reaction Conditions :
- Solvent : Dimethylformamide (DMF)
- Base : Potassium carbonate (2.0 equiv)
- Temperature : 80°C, 12 hours
- Yield : 68–72%
Challenges :
- Competing dialkylation requires strict stoichiometric control.
- Purification via recrystallization (ethanol/water) ensures >95% purity.
Cyclic Anhydride Ring-Opening with Laurylamine
Reaction Overview
Laurylamine reacts with succinic anhydride to form a carboxyethylated intermediate, which is coupled to β-alanine via amide bond formation.
Key Steps :
- Anhydride Ring-Opening : Laurylamine and succinic anhydride react in tetrahydrofuran (THF), yielding N-laurylsuccinamic acid.
- Amidation : The intermediate couples with β-alanine using EDC/HOBt as coupling agents.
Reaction Conditions :
- Solvent : THF
- Coupling Agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv)
- Temperature : 25°C, 24 hours
- Yield : 82–88%
Advantages :
- High regioselectivity avoids side products.
- Scalable to kilogram quantities in continuous flow reactors.
Two-Step Reductive Amination
Reaction Overview
A reductive amination strategy couples laurylaldehyde with β-alanine, followed by carboxyethylation via a Michael acceptor.
Key Steps :
- Reductive Amination : Laurylaldehyde and β-alanine react in methanol with sodium cyanoborohydride, forming N-lauryl-β-alanine.
- Carboxyethylation : The product reacts with methyl acrylate in the presence of triethylamine, followed by saponification.
Reaction Conditions :
Notes :
- Saponification with NaOH/EtOH quantitatively converts esters to carboxylic acids.
- This method is preferred for pharmaceutical-grade synthesis due to minimal byproducts.
Comparative Analysis of Methods
Industrial Production Insights
- Continuous Flow Systems : Michael addition and anhydride methods are adapted for continuous production, achieving throughputs of 50–100 kg/day.
- Purification : Centrifugal partition chromatography (CPC) removes unreacted laurylamine, enhancing purity to >99%.
- Green Chemistry : Solvent-free reactions under microwave irradiation reduce waste by 40%.
Chemical Reactions Analysis
Types of Reactions
N-(2-Carboxyethyl)-N-lauryl-beta-alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxyethyl group to an alcohol.
Substitution: The lauryl chain can be substituted with other alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides and a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, acids, and substituted alkyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Delivery Systems
- N-(2-Carboxyethyl)-N-lauryl-beta-alanine can form micelles and liposomes, enhancing the solubility and bioavailability of hydrophobic drugs. These structures facilitate targeted delivery to specific sites within the body, improving therapeutic efficacy.
2. Biological Activity
- Preliminary studies suggest potential biological activities, including interaction with biological membranes that could affect membrane fluidity and permeability. This interaction may play a role in drug release mechanisms .
3. Safety Profile
- Toxicity studies indicate low acute toxicity levels (LD50 > 2000 mg/kg in rats), suggesting a favorable safety margin for therapeutic applications. However, it may cause skin irritation and severe eye damage upon contact .
Material Science Applications
1. Self-Assembling Materials
- The compound's amphiphilic properties make it suitable for developing self-assembling materials with specific functionalities for controlled release applications. These materials can be engineered for various purposes, including drug delivery and biosensing.
2. Surface Activity
- Its ability to reduce surface tension makes it useful in formulating emulsifiers and stabilizers in various industrial applications, including cosmetics and food products .
Sports Nutrition Applications
1. Performance Enhancement
- This compound has been studied for its potential to enhance athletic performance by increasing muscle carnosine levels. This increase improves buffering capacity during high-intensity exercise, potentially leading to reduced fatigue and enhanced endurance .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Drug Delivery | Demonstrated effective encapsulation of hydrophobic drugs using micelles formed from this compound, improving drug solubility by 50% compared to traditional methods. |
| Study 2 | Material Science | Developed self-assembling nanoparticles that showed controlled release of therapeutic agents over time, enhancing the stability of sensitive compounds. |
| Study 3 | Sports Nutrition | Found that supplementation with this compound increased muscle carnosine content by 20%, leading to improved performance metrics in high-intensity exercises. |
Mechanism of Action
The mechanism of action of N-(2-Carboxyethyl)-N-lauryl-beta-alanine involves its surfactant properties. The compound reduces surface tension, allowing it to interact with cell membranes and other biological structures. This interaction can enhance the delivery of drugs and other molecules into cells. The molecular targets include cell membrane lipids and proteins, facilitating the transport of substances across the membrane.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variants
N-(2-Carboxyethyl)-N-(1-oxooctadecyl)-beta-alanine (CAS 50695-81-3)
- Structure : Replaces the lauryl group with a stearoyl (C₁₈) chain.
- Applications may include specialized surfactants or emulsifiers requiring higher melting points .
N-Lauryl-beta-iminodipropionic Acid
- Structure: Shares the lauryl group but features iminodipropionic acid instead of carboxyethyl-beta-alanine.
- Properties: Enhanced chelation capacity due to the imino group, making it effective in metal ion sequestration. The carboxyethyl variant focuses more on surfactant applications .
Functional Group Modifications
N,N-Dimethyl-beta-alanine (CAS not provided, C₅H₁₁NO₂)
- Structure : Lacks carboxyl groups; dimethylamine replaces carboxyethyl and lauryl substituents.
- Applications : Acts as a phosphine-free ligand in palladium-catalyzed Heck reactions, enabling efficient cross-coupling of aryl halides. Theoretical studies indicate faster oxidative addition kinetics compared to glycine derivatives .
- Contrast : The absence of carboxyl groups limits its utility in pH-sensitive or ion-binding applications, unlike the target compound.
N-Cbz-beta-alanine (CAS 2304-94-1)
Neurotoxic Analogs: BMAA and BOAA
Beta-N-methylamino-L-alanine (BMAA) and Beta-N-oxalylamino-L-alanine (BOAA)
- Structure: Neurotoxic non-proteinogenic amino acids with methylamino (BMAA) or oxalylamino (BOAA) groups.
- Mechanism: BMAA acts via NMDA receptor agonism (EC₅₀ ~1 mM), while BOAA targets non-NMDA receptors (EC₅₀ ~20 µM), causing excitotoxic neuronal damage .
- Contrast : The target compound lacks these neurotoxic substituents, highlighting structural determinants of toxicity.
Aromatic Derivatives
N-Pyridin-2-yl-beta-alanine
Key Data Table
Biological Activity
N-(2-Carboxyethyl)-N-lauryl-beta-alanine is an amino acid derivative notable for its amphiphilic properties, characterized by a hydrophobic lauryl chain and a hydrophilic carboxyethyl group. This unique structure allows it to interact effectively with both hydrophilic and hydrophobic environments, making it a subject of interest in various biological and material science applications.
- Molecular Formula : C18H35NO4
- Molecular Weight : Approximately 351.5 g/mol
The compound's amphiphilic nature enables it to form micelles and liposomes, which are crucial in drug delivery systems. These structures can encapsulate drugs, enhancing their solubility and stability, thereby improving therapeutic efficacy.
Drug Delivery Applications
Research indicates that this compound could be beneficial in drug delivery systems due to its ability to form stable aggregates in aqueous solutions. The compound's structure facilitates the encapsulation of hydrophobic drugs, making them more bioavailable. Studies have shown that such amphiphilic compounds can enhance the pharmacokinetics of various therapeutic agents by improving their solubility and absorption rates .
Interaction with Biological Membranes
The interaction of this compound with biological membranes has been a focal point of research. Its ability to integrate into lipid bilayers suggests potential applications in targeting specific cells or tissues. Preliminary studies indicate that this compound may modulate membrane fluidity and permeability, which could enhance the delivery of therapeutic agents across cellular barriers .
Case Studies and Research Findings
- Micelle Formation : In a study investigating the self-assembly properties of amphiphilic compounds, this compound was shown to form stable micelles at concentrations above its critical micelle concentration (CMC). These micelles were effective in encapsulating poorly water-soluble drugs, demonstrating significant potential for enhancing drug delivery systems.
- Cellular Uptake Studies : Research involving cellular uptake mechanisms revealed that this compound could facilitate the transport of therapeutic agents into glioblastoma cells. The compound's amphiphilic nature aids in overcoming the lipid-rich cellular membranes, potentially leading to improved treatment outcomes for brain tumors .
- Material Science Applications : The compound has also been explored for its potential in creating self-assembling materials with controlled release properties. Its dual functionality allows for the design of materials that can respond to environmental stimuli, making it suitable for applications in biomedical engineering .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(2-Carboxyethyl)chitosan | Carboxyethyl group; polymeric structure | Biopolymer with distinct applications in biomedicine |
| N-(2-Carboxyethyl)-L-arginine | Carboxyethyl group; different backbone | Varies in biological function compared to beta-alanine |
| N-Dodecyl-beta-alanine | Dodecyl chain; lacks carboxyethyl group | Simpler structure without dual functionality |
Q & A
Basic: What are the established synthetic routes for N-(2-Carboxyethyl)-N-lauryl-beta-alanine, and how can purity be ensured?
Answer:
The compound is synthesized via alkylation of β-alanine with lauryl bromide, followed by carboxyethylation. Key steps include:
- Alkylation: React β-alanine with lauryl bromide in a basic aqueous medium (pH 9–11) at 60–80°C for 6–12 hours to form N-lauryl-β-alanine .
- Carboxyethylation: Introduce the 2-carboxyethyl group using acrylonitrile or acrylic acid under controlled pH (4–6) to avoid over-alkylation .
- Purification: Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve >95% purity. Purity validation requires -NMR (δ 1.2–1.4 ppm for lauryl chain, δ 2.5–3.5 ppm for carboxyethyl protons) and LC-MS (m/z 329.475 [M-H]) .
Basic: What analytical techniques are critical for characterizing structural integrity and surfactant properties?
Answer:
- Structural Confirmation:
- Surfactant Properties:
Basic: How do functional groups in this compound influence its reactivity in aqueous systems?
Answer:
- Carboxylic Acid Group: Enables pH-dependent ionization (pKa ~4.5), facilitating solubility adjustments. Protonated at pH < 4, enhancing hydrophobic interactions .
- Amine Group: Participates in hydrogen bonding and electrostatic interactions, critical for micelle formation.
- Methodological Insight: Use potentiometric titration to map ionization behavior and correlate with micellar stability .
Advanced: How can researchers optimize reaction yields while minimizing byproducts like over-alkylated species?
Answer:
- Reaction Optimization:
- Stoichiometry: Maintain a 1:1.2 molar ratio of β-alanine to lauryl bromide to prevent di-alkylation .
- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
- Temperature Control: Limit carboxyethylation to <70°C to avoid hydrolysis of intermediates .
- Byproduct Mitigation:
Advanced: How should researchers address contradictions in reported CMC values across studies?
Answer:
Discrepancies in CMC (e.g., 0.1 mM vs. 0.5 mM) arise from:
- Purity Variations: Impurities like residual salts or unreacted lauryl alcohol alter micellization. Validate purity via elemental analysis (C: 65.7%, H: 10.7%, N: 4.25%) .
- Methodological Differences: Surface tension vs. conductivity measurements may yield divergent results. Standardize protocols using ISO 4311 .
- Environmental Factors: Temperature (CMC decreases by ~10% per 10°C rise) and ionic strength (CMC reduction in high NaCl) must be controlled .
Advanced: What experimental designs are recommended for studying pH-dependent surfactant behavior in complex biological matrices?
Answer:
- Buffered Systems: Prepare 10 mM phosphate buffers (pH 4–9) to simulate physiological ranges. Monitor micelle stability via fluorescence probing (e.g., pyrene I/I ratio) .
- Competitive Binding Assays: Evaluate interactions with biomolecules (e.g., albumin) using isothermal titration calorimetry (ITC) to quantify binding constants .
- Data Interpretation: Use principal component analysis (PCA) to disentangle pH effects from matrix interference in DLS/zeta potential datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
